Cimigenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBHUROFMYCHGI-IEUUZZHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3779-59-7 | |
| Record name | Cimigenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIMIGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Natural Occurrence of Cimigenol
Biosynthetic Pathways of Triterpenoids Relevant to Cimigenol
The journey to forming this compound begins with the fundamental building blocks of all terpenoids, which are produced through intricate and highly regulated metabolic pathways within the plant cell. For this compound, a C30 triterpenoid (B12794562), the primary route is the mevalonate (B85504) pathway.
Triterpenoids are synthesized in the cytoplasm and endoplasmic reticulum of plant cells via the mevalonate (MVA) pathway. medchemexpress.com This pathway is distinct from the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids to produce other classes of terpenes like monoterpenes and diterpenes. beilstein-journals.org The MVA pathway commences with the condensation of three molecules of acetyl-CoA. biocrick.com
The process unfolds in several enzymatic steps:
Two acetyl-CoA molecules are joined to form acetoacetyl-CoA. nih.gov
A third acetyl-CoA molecule is added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). biocrick.comnih.gov
The enzyme HMG-CoA reductase (HMGR), a key rate-limiting step, reduces HMG-CoA to mevalonate. medchemexpress.comnih.gov
Mevalonate undergoes two successive phosphorylation steps, followed by a decarboxylation reaction, to yield the five-carbon isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). medchemexpress.combiocrick.comnih.gov
These C5 units are the universal building blocks for all isoprenoids. medchemexpress.com Two units of IPP and one unit of DMAPP are combined to form the C15 compound farnesyl diphosphate (FPP). beilstein-journals.org Subsequently, two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase to produce the C30 hydrocarbon squalene, the direct linear precursor to all triterpenoids. medchemexpress.comnih.gov
The formation of the characteristic multi-ring structure of triterpenoids is a critical and complex step catalyzed by oxidosqualene cyclases (OSCs). mdpi.commedchemexpress.com The linear squalene molecule first undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene (B107256). nih.gov This epoxide is the substrate for OSCs.
The cyclization of 2,3-oxidosqualene represents a major branch point between primary and secondary metabolism. chemfaces.com In plants, the enzyme cycloartenol (B190886) synthase (CAS), a specific type of OSC, directs the cyclization of 2,3-oxidosqualene to form cycloartenol. chemfaces.comnih.gov This reaction is one of the most complex known in enzymology, involving a cascade of protonation, ring closures, and rearrangements to form the distinctive tetracyclic structure with a cyclopropane (B1198618) ring, known as the cycloartane (B1207475) scaffold. nih.gov Cycloartenol is not only the precursor for plant sterols but also serves as the foundational skeleton for specialized cycloartane triterpenoids, including this compound and its derivatives found in genera such as Cimicifuga.
Following the formation of the fundamental cycloartane skeleton, a series of post-cyclization modifications occur to produce the final this compound molecule. Cycloartenol is the accepted precursor for the biosynthesis of the triterpenoid constituents in Cimicifuga species. The transformation from cycloartenol to this compound involves a sequence of oxidative reactions, such as hydroxylations and the formation of ether linkages, which are catalyzed by specific enzymes like cytochrome P450 monooxygenases.
While the exact enzymatic sequence is not fully elucidated, related compounds isolated from the same plant sources provide clues to the biosynthetic pathway. For instance, compounds such as shengmanol are structurally similar and may represent intermediates that are further modified to yield this compound. The presence of numerous this compound derivatives, often as glycosides (attached to sugar molecules like xylose or arabinose), indicates that glycosylation is a late step in the biosynthetic process.
Table 1: Key Intermediates and Enzymes in this compound Biosynthesis
| Intermediate/Enzyme | Role in Pathway |
|---|---|
| Acetyl-CoA | Starting C2 unit for the mevalonate pathway. biocrick.com |
| HMG-CoA | C6 intermediate formed from three acetyl-CoA units. nih.gov |
| HMG-CoA Reductase (HMGR) | Key regulatory enzyme that converts HMG-CoA to mevalonate. medchemexpress.com |
| Isopentenyl Diphosphate (IPP) | C5 building block of all isoprenoids. medchemexpress.com |
| Squalene | C30 linear precursor of triterpenoids, formed from two FPP molecules. nih.gov |
| 2,3-Oxidosqualene | Epoxidized form of squalene; the direct substrate for cyclization. chemfaces.com |
| Cycloartenol Synthase (CAS) | An oxidosqualene cyclase that forms the cycloartane skeleton. chemfaces.comnih.gov |
| Cycloartenol | The foundational tetracyclic triterpenoid precursor to this compound. |
Role of Oxidosqualene Cyclase Enzymes in Cycloartane Scaffold Formation
Distribution and Isolation of this compound in Botanical Species
This compound and its glycosidic derivatives are not widespread in the plant kingdom but are characteristic constituents of the Ranunculaceae family, particularly within the genera Actaea and Cimicifuga. It is important to note that based on molecular data, species previously classified under Cimicifuga are now largely included within the genus Actaea. However, much of the chemical literature continues to use the historical nomenclature.
This compound and its derivatives are signature compounds in Actaea racemosa (syn. Cimicifuga racemosa), commonly known as black cohosh. They are considered one of the major classes of triterpenoids in this species and are typically isolated from the rhizomes. Numerous glycosides of this compound, such as this compound-3-O-β-D-xylopyranoside and this compound-3-O-α-L-arabinopyranoside, are among the most abundant triterpenoids in Actaea racemosa. Other species where this compound has been reported include Actaea dahurica and Actaea europaea.
This compound is consistently reported in several species historically classified as Cimicifuga.
Cimicifuga yunnanensis : The rhizomes of Cimicifuga yunnanensis have been a source for the isolation of this compound and its glycosides. nih.gov Studies have identified this compound as one of the key cycloartane triterpenoids in this plant.
Cimicifuga foetida : this compound is an active compound isolated from Cimicifuga foetida. beilstein-journals.org Research on the rhizomes of this species has led to the isolation of this compound itself, along with a variety of its glycosylated and acetylated derivatives. beilstein-journals.orgnih.gov
Other Cimicifuga Species : this compound derivatives have also been isolated from other species such as Cimicifuga simplex and Cimicifuga dahurica. biocrick.com
Table 2: Botanical Occurrence of this compound
| Botanical Species | Synonym | Plant Part |
|---|---|---|
| Actaea racemosa | Cimicifuga racemosa | Rhizome |
| Actaea dahurica | Cimicifuga dahurica | Rhizome biocrick.com |
| Actaea europaea | Not Specified | |
| Cimicifuga foetida | Rhizome beilstein-journals.org | |
| Cimicifuga simplex | Not Specified | |
| Cimicifuga yunnanensis | Rhizome nih.gov |
Biogeographical and Chemotaxonomic Considerations in this compound Distribution
The occurrence and concentration of the cycloartane triterpenoid this compound are powerful indicators for botanical classification and understanding the geographical distribution of certain plant species. This is the focus of chemotaxonomy, a field that uses chemical constituents to clarify the relationships between organisms. semanticscholar.org The distribution of this compound is primarily restricted to the genus Actaea (which now includes Cimicifuga), within the Ranunculaceae family, making it a significant chemotaxonomic marker for this group of plants. doi.orgdokumen.pubwikipedia.org
The presence and profile of this compound and its related glycosides vary significantly based on both geography and species, pointing to a complex interplay of genetic and environmental factors. celkau.ingenome.govnih.gov
Geographical Distribution:
A notable divergence in triterpenoid profiles exists between North American and Asian species of Actaea. doi.org North American species, such as the well-known black cohosh (Actaea racemosa), are typically rich sources of this compound-type glycosides. doi.orgnih.gov In contrast, many Asian Actaea species may feature different dominant triterpenoids, or have lower concentrations of this compound. thieme-connect.com For instance, studies have used compounds like cimifugin (B1198916) to differentiate between Asian and American Actaea species, although its reliability as a definitive marker is debated. mdpi.com This distinct continental variation suggests divergent evolutionary paths in the biosynthesis of these compounds. doi.orgnih.gov
The table below illustrates the primary geographical locations of several Actaea species known to contain this compound or its derivatives.
Table 1: Geographical Distribution of Key Actaea Species
| Species | Common Name(s) | Native Geographical Region(s) |
|---|---|---|
| Actaea racemosa | Black Cohosh, Bugbane | Eastern North America nih.gov |
| Actaea cordifolia | Heartleaf Bugbane | Eastern United States nih.gov |
| Actaea podocarpa | Trailing Baneberry | Eastern United States nih.gov |
| Actaea heracleifolia | - | East Asia (e.g., China) nih.govresearchgate.net |
| Actaea dahurica | - | East Asia (e.g., China) nih.govresearchgate.net |
Chemotaxonomic Significance:
Within the genus Actaea, the specific profile of cycloartane triterpenoids, including this compound, serves as a chemical "fingerprint" that can distinguish between closely related species. nih.govresearchgate.net For example, the presence and relative abundance of this compound-3-O-arabinoside can be a key marker for identifying Actaea racemosa and differentiating it from other Asian and North American species. nih.govnih.gov
Furthermore, the ratio of this compound to other triterpenoids, such as actein (B190517) and 23-epi-26-deoxyactein (B1259016), provides another layer of taxonomic differentiation. doi.org The compound 23-epi-26-deoxyactein is considered particularly significant as it has, thus far, only been identified in Actaea species, reinforcing its utility as a chemical marker. mdpi.com
The chemical profile is not only species-dependent but can also vary between different parts of the same plant (e.g., rhizomes vs. aerial parts) and change throughout the growing season. nih.govresearchgate.net Studies have found that rhizomes and roots of A. racemosa have the highest concentrations of certain triterpenoid glycosides. researchgate.net While genetics provide the blueprint for producing these compounds, environmental conditions can influence the extent of their expression. celkau.in However, some research indicates that for certain compounds in Actaea, genetic factors have a more significant impact on their production than environmental variables. researchgate.net
The table below summarizes key triterpenoids that, alongside this compound, are used as chemotaxonomic markers to differentiate various Actaea species.
Table 2: Key Chemotaxonomic Triterpenoid Markers in Actaea Species
| Compound | Significance | Predominantly Found In |
|---|---|---|
| This compound Glycosides | Major class of triterpenoids in the genus. mdpi.com | Actaea species, particularly abundant in A. racemosa. mdpi.com |
| Actein | A key marker, often used in conjunction with this compound derivatives for identification. doi.org | Actaea racemosa doi.org |
| 23-epi-26-deoxyactein | Considered a unique chemical marker for the genus Actaea. mdpi.com | Actaea species mdpi.com |
| Cimifugin | Proposed as a marker to distinguish Asian from North American species. mdpi.comnih.gov | Primarily reported in Asian Actaea species. mdpi.com |
Structural Diversification and Derivative Chemistry of Cimigenol
Classification of Cimigenol-Type Triterpenoids
This compound is categorized within the cycloartane (B1207475) class of triterpenoids, characterized by a cyclopropane (B1198618) ring located between the C-9 and C-19 positions of the lanostane (B1242432) framework. nih.govnih.govnih.gov The Actaea genus is known to contain several types of cycloartane triterpenoids, including those of the actein-type, shengmanol-type, and this compound-type. mdpi.comsci-hub.se this compound-type compounds constitute a significant proportion of the triterpenoids found in black cohosh and other Actaea species. mdpi.comsemanticscholar.org The classification and identification of these triterpenoids can be facilitated by analytical techniques such as NMR spectroscopy, where the chemical shifts of methyl groups can provide insights into the presence and location of substituents on the aglycone. nih.gov
Naturally Occurring Structural Modifications and Derivative Types
Naturally occurring derivatives of this compound display a variety of structural modifications that significantly impact their physicochemical and biological characteristics. These modifications are frequently observed at specific sites on the this compound structure. mdpi.comsemanticscholar.org
Glycosylation Patterns at C-3 (e.g., α-L-arabinopyranoside, β-D-xylopyranoside moieties)
Glycosylation is a prevalent modification, involving the attachment of sugar units to the this compound aglycone, primarily at the hydroxyl group at the C-3 position. beilstein-journals.orgpsu.edu Common sugar moieties found in these glycosides include α-L-arabinopyranoside and β-D-xylopyranoside. mdpi.comsemanticscholar.org For instance, this compound-3-O-α-L-arabinopyranoside and this compound-3-O-β-D-xylopyranoside are reported as two of the most abundant triterpenoids in Actaea racemosa. mdpi.comsemanticscholar.orgresearchgate.net The addition of a glycosyl group generally increases the water solubility of the compound compared to its aglycone form. cymitquimica.com
Acetylation and Methylation Patterns (e.g., C-25, C-3 positions)
Acetylation and methylation are also common modifications in naturally occurring this compound derivatives. These functional groups can be attached at various positions, with notable examples at the C-25 and C-3 positions. mdpi.comsemanticscholar.org Examples of naturally present acetylated derivatives include 25-O-acetylthis compound-3-O-α-L-arabinopyranoside and 25-O-acetylthis compound-3-O-β-d-xylopyranoside. mdpi.comsemanticscholar.org Methylation at C-25, such as in 25-O-methylthis compound-3-O-α-L-arabinopyranoside and 25-O-methylthis compound-3-O-β-d-xylopyranoside, has also been identified. mdpi.comsemanticscholar.org Acetylation can also occur at other positions, including 1α, 7β, or 12β. mdpi.comsemanticscholar.org this compound 3,15-diacetate represents another instance of an acetylated derivative. ontosight.ai
Hydroxylation, Dehydroxylation, and Anhydro-Formations
The addition (hydroxylation) or removal (dehydroxylation) of hydroxyl groups further contributes to the structural diversity of this compound derivatives. mdpi.comsemanticscholar.org Hydroxylation can occur at positions such as 1α, 7β, or 12β. mdpi.comsemanticscholar.org Dehydroxylation, particularly at the C-25 position, is also observed in some derivatives. mdpi.comsemanticscholar.org Anhydro-formations, resulting from the elimination of water and the formation of a new ring or double bond, can also occur, as exemplified by 25-anhydrothis compound-3-O-α-L-arabinopyranoside. semanticscholar.org The presence or absence of a hydroxyl group at C-25 has been shown to influence the biological activity of these compounds. semanticscholar.org
Other Structural Derivatizations
Beyond the more common modifications, other types of structural derivatizations can be found. Chlorination, for instance, has been reported as a means of structural diversification in triterpene glycosides, including a derivative of this compound-3-O-β-D-xyloside chlorinated at the C-25 position. nih.gov This deoxychlorination process transforms a relatively polar triterpene alcohol into a more lipophilic chlorinated analog. nih.gov
Chemoenzymatic and Semisynthetic Approaches to this compound Derivatives
While a considerable number of this compound derivatives occur naturally, chemoenzymatic and semisynthetic methods are employed to synthesize novel analogs or to obtain specific compounds in larger quantities for research and potential therapeutic applications. mdpi.comresearchgate.netscispace.comnih.gov Semisynthesis involves using a naturally isolated compound, such as this compound or one of its glycosides, as the starting material for subsequent chemical modifications. mdpi.comresearchgate.net This approach is particularly valuable when a desired derivative is present at low concentrations in plant material or for systematically modifying the structure to study structure-activity relationships. mdpi.commdpi.com Chemoenzymatic synthesis integrates chemical reactions with enzymatic catalysis, leveraging the high specificity and efficiency of enzymes to perform transformations that may be difficult to achieve solely through chemical synthesis. nih.govfrontiersin.orgresearchgate.netrsc.org These synthetic strategies enable the creation of a wider range of this compound derivatives, facilitating comprehensive investigations into their properties and potential uses. mdpi.commdpi.com
Structure Activity Relationship Sar Studies of Cimigenol and Its Derivatives
Methodological Approaches in SAR Investigations
SAR investigations of cimigenol and its derivatives employ a variety of methodological approaches, ranging from traditional comparative analysis of synthesized or isolated compounds to advanced computational techniques. These methods collectively provide a comprehensive understanding of the relationship between chemical structure and biological activity.
Comparative Analysis of Defined Structural Features and Biological Responses
A fundamental approach in this compound SAR studies involves the comparative analysis of naturally occurring and semi-synthetic derivatives with defined structural variations. This method relies on testing a series of related compounds in specific biological assays and correlating the observed activity levels with their structural differences. For instance, researchers have compared the activities of various this compound derivatives isolated from plants like Actaea racemosa (black cohosh) and Cimicifuga dahurica. nih.govmdpi.comchemfaces.comtandfonline.com By examining derivatives that differ in their glycosidic moiety, substitution patterns, or oxidation states, the impact of these specific structural changes on biological activities such as cytotoxicity against cancer cell lines or anti-inflammatory effects can be determined. nih.govmdpi.comchemfaces.comtandfonline.comscite.aimdpi.com This allows for the identification of structural features that are critical for activity or those that may diminish it. Studies have shown that different this compound-type triterpenoids exhibit varying levels of activity against multiple myeloma cell lines, highlighting the importance of structural variations. nih.govmdpi.com
In Silico Modeling and Molecular Dynamics Simulations in SAR Elucidation
In addition to experimental approaches, in silico methods, including molecular modeling and molecular dynamics simulations, play an increasingly important role in this compound SAR studies. tandfonline.compkusz.edu.cnresearchgate.netresearchgate.netmdpi.comuinjkt.ac.idrsc.orgbiosolveit.de These computational techniques provide insights into the three-dimensional interactions between this compound derivatives and their potential biological targets at the molecular level. Molecular docking studies can predict the binding affinity and orientation of a compound within a protein's active site, suggesting how structural modifications might affect binding. researchgate.net Molecular dynamics simulations can further explore the stability of these interactions over time and the conformational changes that may occur upon binding. mdpi.comuinjkt.ac.idrsc.orgbiosolveit.de These computational tools can help rationalize experimental SAR data, propose hypotheses for the activity of new or untested derivatives, and guide the design of compounds with improved predicted activity before synthesis. pkusz.edu.cnresearchgate.net For example, in silico studies have been used to investigate the interaction of natural compounds, including this compound, with specific protein targets. researchgate.net
Influence of Glycosidic Moiety on Observed Bioactivities
The presence and nature of the glycosidic moiety attached to the this compound aglycone significantly influence the observed biological activities of these compounds. This compound derivatives are often found as glycosides, with various sugar units attached, typically at the C-3 position. nih.govmdpi.comscite.aicymitquimica.comdntb.gov.uaontosight.ainih.govcymitquimica.comscience.govresearchgate.netresearchgate.netbeilstein-journals.org Research indicates that the sugar moiety can affect properties such as solubility, bioavailability, and interaction with biological targets. For instance, the glycosidic bond in this compound-3-O-β-D-xylpyranoside enhances its water solubility compared to the aglycone. cymitquimica.com Studies comparing this compound derivatives with different sugar moieties, such as arabinopyranoside and xylopyranoside, have shown that the type of sugar can impact cytotoxic effects on cancer cell lines. nih.govmdpi.comscite.aidntb.gov.ua This suggests that the sugar not only affects the pharmacokinetic properties but may also play a direct role in the compound's interaction with cellular components or receptors. In some cases, the presence of a glycosidic moiety appears crucial for activity, while in others, the aglycone or specific substitutions on the sugar are more important. nih.govmdpi.comtandfonline.com
Impact of Substitution Patterns (e.g., at C-3, C-25) on Activity Profiles
Substitution patterns at various positions on the this compound scaffold, particularly at C-3 and C-25, have been shown to significantly impact the activity profiles of its derivatives. The C-3 position is commonly glycosylated, as discussed above, but can also bear other substituents. nih.govmdpi.comscite.aimdpi.comdntb.gov.uanih.govcymitquimica.comscience.govresearchgate.netresearchgate.netbeilstein-journals.org Modifications at C-25, such as methylation or acetylation, have been investigated for their effects on biological activity. nih.govmdpi.comscite.aimdpi.com Studies comparing this compound derivatives with different substituents at C-25 have demonstrated altered cytotoxic potency against cancer cell lines. nih.govmdpi.comscite.ai For example, methoxylation at C-25 has been reported to increase cytotoxic effects compared to acetoxylation in certain cell lines. nih.gov The nature and position of these substituents can alter the compound's lipophilicity, shape, and ability to interact with specific biological targets, thereby modulating its activity. The absence of a hydroxyl group at C-25 in certain derivatives has also been linked to a lack of activity. nih.govmdpi.com
Stereochemical Considerations in this compound SAR
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the SAR of this compound. The specific stereochemistry of the complex cycloartane (B1207475) scaffold and its substituents influences how the molecule interacts with chiral biological environments, such as protein binding sites. ontosight.aiontosight.ai Even subtle differences in stereochemistry can lead to significant changes in biological activity or target specificity. While the provided search results highlight the importance of stereochemistry in general for compounds like this compound ontosight.aiontosight.ai, detailed studies specifically on the impact of stereochemical variations within the this compound series on SAR are less explicitly detailed in the snippets. However, the precise stereochemical configuration at positions like C-3, C-15, C-16, C-23, and C-24 is noted as crucial for the biological activity of this compound derivatives like this compound 3,15-diacetate and cimiracemoside C. ontosight.aiontosight.ai This underscores the principle that the exact spatial orientation of functional groups is vital for productive interactions with biological macromolecules.
Correlation of Cycloartane Scaffold Modifications with Biological Specificity
Here is a table summarizing some of the this compound derivatives mentioned and their reported activities:
| Compound Name | Structural Feature Highlighted | Reported Activity / Observation | Source |
| This compound 3,15-diacetate | Diacetate modification | Potential anti-inflammatory, anticancer, and antioxidant effects | ontosight.ai |
| 25-O-methylthis compound-3-O-α-L-arabinopyranoside | Methyl group at C-25, Arabinose at C-3 | Most potent cytotoxic candidate against multiple myeloma cell lines | nih.govmdpi.comscite.ainih.gov |
| 25-O-acetylthis compound-3-O-α-L-arabinopyranoside | Acetyl group at C-25, Arabinose at C-3 | Considerable cytotoxic effects against multiple myeloma cell lines | nih.govmdpi.com |
| 25-O-acetylthis compound-3-O-β-D-xylopyranoside | Acetyl group at C-25, Xylose at C-3 | Considerable cytotoxic effects against multiple myeloma cell lines | nih.govmdpi.com |
| 25-O-methylthis compound-3-O-β-D-xylopyranoside | Methyl group at C-25, Xylose at C-3 | Considerable cytotoxic effects against multiple myeloma cell lines | nih.govmdpi.com |
| Underivatized this compound scaffold (Compounds 5 and 6) | Absence of C-25 derivatization | No activity on tested multiple myeloma cell lines | nih.govmdpi.com |
| 25-anhydrothis compound-3-O-α-L-arabinopyranoside | Absence of hydroxy at C-25 | No activity on tested multiple myeloma cell lines | nih.govmdpi.com |
| This compound | Aglycone | Potent cytotoxic activity against certain cancer cell lines | chemfaces.combiocrick.com |
| This compound-3-O-β-D-xylopyranoside | Xylose at C-3 | Inactive in certain gamma secretase modulation assays | nih.gov |
| This compound-3-O-alpha-d-arabinopyranoside | Arabinose at C-3 | Inactive in certain gamma secretase modulation assays | nih.gov |
Elucidation of Molecular Mechanisms of Action
Investigation of Cellular and Subcellular Targets
The investigation into Cimigenol's cellular and subcellular targets has identified specific proteins and pathways that are modulated by this compound.
Identification of Protein Targets (e.g., AKT1) and Binding Interactions
Molecular docking and simulation studies have indicated that this compound exhibits strong binding affinity to the protein target AKT1. nih.gov In one study focusing on Cimicifugae rhizoma and its effects on breast cancer, this compound was identified as one of the most active compounds showing strong binding to AKT1. nih.govresearchgate.net Molecular dynamics simulations further suggested that the complex formed between this compound and AKT1 demonstrates greater structural stability and lower interaction energy compared to complexes with other compounds. nih.gov This suggests that AKT1 may be a significant molecular target for this compound, contributing to its potential therapeutic effects. nih.gov
Modulation of Intracellular Signaling Pathways (e.g., Notch signaling pathway, p53-dependent mitochondrial signaling)
This compound has been shown to influence several intracellular signaling pathways. In studies involving acute myeloid leukemia (AML) cells co-cultured with bone marrow stromal cells (BMSCs), this compound was found to decrease AML cell proliferation and increase apoptosis by affecting the CXCR4/SDF-1α pathway. nih.govresearchgate.net BMSCs are known to protect AML cells and activate the CXCR4/SDF-1α pathway. nih.gov this compound treatment suppressed the upregulation of CXCR4 and SDF-1α mRNA expression induced by co-culturing with BMSCs in MV-4-11 and U937 cell lines. nih.gov
While the search results mention the Notch signaling pathway in the context of cancer and natural compounds ebi.ac.ukgenome.jpfrontiersin.org, a direct link between this compound specifically and the modulation of the Notch signaling pathway was not explicitly found in the provided snippets.
Research has also explored the involvement of p53-dependent mitochondrial signaling in the effects of cycloartane (B1207475) triterpenoids, including this compound derivatives, on cancer cells. researchgate.netnih.gov Studies on cycloartane triterpenoids from Cimicifuga yunnanensis have indicated that they induce apoptosis in breast cancer cells (MCF7) via the p53-dependent mitochondrial signaling pathway. researchgate.netnih.gov These compounds increased the expression of p53 and Bax, leading to a loss of mitochondrial potential and activation of caspase-7. researchgate.net
Effects on Gene Expression Profiles and Transcriptional Regulation
Studies on the effects of Cimicifuga extracts, which contain this compound, have provided insights into the modulation of gene expression. Microarray and RT-PCR analysis of rat liver tissue treated with a Cimicifuga racemosa extract enriched in triterpene glycosides showed downregulation of mitochondrial oxidative phosphorylation genes and repression of cell cycle genes like cyclin D1 and cell growth regulators like ID3. ramazzini.org While this study used an extract, it suggests that triterpene glycosides, including this compound, may influence the transcriptional regulation of genes involved in cell cycle control and mitochondrial function. Another study on acute myeloid leukemia cells showed that this compound treatment affected the mRNA expression of genes like CXCR4, SDF-1α, mTOR, AKT, VLA-4, VCAM-1, LFA-1, FLT3, and NPM-1. nih.gov
Interactions with Mitochondrial Function and Oxidative Phosphorylation
This compound and related triterpene glycosides from Cimicifuga have been implicated in affecting mitochondrial function. As mentioned, studies on Cimicifuga extracts indicated a downregulation of mitochondrial oxidative phosphorylation genes. ramazzini.org This profound downregulation of genes in the mitochondrial oxidative phosphorylation pathway suggests that Cimicifuga exposure may cause mitochondrial damage or disruption of mitochondrial energy generation. ramazzini.org While the direct effect of isolated this compound on oxidative phosphorylation is not extensively detailed in the provided snippets, the effects observed with extracts rich in these compounds point towards a potential interaction. The p53-dependent mitochondrial signaling pathway, which is influenced by this compound derivatives, also highlights the role of mitochondria in their mechanism of action, particularly in inducing apoptosis. researchgate.netnih.govmdpi.com
Mechanistic Studies of Anti-proliferative Effects
This compound has demonstrated anti-proliferative effects in various cancer cell lines, and studies have investigated the mechanisms underlying this activity, particularly the induction of programmed cell death. spandidos-publications.comspandidos-publications.combiocrick.comchemfaces.com
Induction of Programmed Cell Death Pathways (e.g., Apoptosis)
A key mechanism by which this compound exerts its anti-proliferative effects is through the induction of programmed cell death, specifically apoptosis. spandidos-publications.comspandidos-publications.combiocrick.comchemfaces.com Studies on human colon cancer HT-29 cells treated with this compound (referred to as KY17) showed concentration-dependent growth inhibition and apoptotic cell death. spandidos-publications.comspandidos-publications.combiocrick.com The induction of apoptosis was confirmed by characteristic changes in cell morphology, an increase in the sub-G1 phase (indicative of apoptosis), and increased protein levels of cleaved caspase-8 and caspase-3, as well as cleavage of poly(ADP-ribose) polymerase (PARP). spandidos-publications.comspandidos-publications.combiocrick.comchemfaces.com These are key markers of the caspase-dependent apoptotic pathway. spandidos-publications.comspandidos-publications.com
In addition to apoptosis, this compound treatment also induced autophagy in HT-29 cells, as evaluated by the accumulation of acridine (B1665455) orange, the appearance of LC3 punctate structures, and increased levels of LC3-II protein expression. spandidos-publications.combiocrick.comchemfaces.com Furthermore, combining this compound with the autophagy inhibitor bafilomycin A1 enhanced the induction of apoptosis, suggesting a complex interplay between apoptosis and autophagy in this compound's effects on these cells. spandidos-publications.combiocrick.comchemfaces.com
In acute myeloid leukemia cells, this compound treatment significantly increased apoptosis rates in a dose-dependent manner when the cells were co-cultured with BMSCs. nih.govresearchgate.net This indicates that this compound can overcome the protective effects of the bone marrow microenvironment and induce apoptosis in these cancer cells. nih.gov
Studies on breast cancer cells have also shown that cycloartane triterpenoids, including this compound derivatives, induce apoptosis via the p53-dependent mitochondrial pathway. researchgate.netnih.gov This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases. researchgate.netmdpi.com
The following table summarizes some of the observed effects of this compound on cancer cell lines:
| Cell Line | Observed Effect(s) | Reference(s) |
| HT-29 (Colon) | Growth inhibition, Apoptosis induction, Autophagy induction | spandidos-publications.comspandidos-publications.combiocrick.comchemfaces.com |
| SMMC-7721 (Liver) | Cytotoxic activity (IC50: 7.87 µM) | biocrick.comchemfaces.comresearchgate.net |
| A-549 (Lung) | Cytotoxic activity (IC50: 12.16 µM) | biocrick.comchemfaces.comresearchgate.net |
| MV-4-11 (AML) | Increased apoptosis (in presence of BMSCs) | nih.govresearchgate.net |
| U937 (AML) | Increased apoptosis (in presence of BMSCs) | nih.govresearchgate.net |
| MCF7 (Breast) | Apoptosis induction (via p53-dependent mitochondrial pathway) | researchgate.netnih.gov |
These findings collectively highlight the significant role of apoptosis induction in the anti-proliferative effects of this compound across various cancer types.
Inhibition of Cell Cycle Progression and Regulation of Cell Growth Regulators
This compound has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. chemfaces.comnih.govbiocrick.comresearchgate.netresearchgate.net The cell cycle is a tightly regulated process controlled by a series of checkpoints and the activity of cyclin-dependent kinases (CDKs) in complex with cyclins. wikipedia.orgnih.gov
Studies have demonstrated that this compound can induce G2/M cell cycle arrest. researchgate.netresearchgate.netresearchgate.net This arrest is associated with the downregulation of key cell cycle regulatory proteins such as cdc2 (CDK1) and Cyclin B. researchgate.netresearchgate.net CDK1/Cyclin B complexes are crucial for the transition from the G2 phase to the M phase of the cell cycle. wikipedia.org By reducing the expression of these proteins, this compound can halt cell cycle progression at this critical checkpoint. researchgate.netresearchgate.net
Furthermore, some studies suggest that this compound, or related compounds like 23-O-acetylthis compound-3-O-β-D-xylopyranoside, can also induce G0/G1 cell cycle arrest at lower concentrations. nih.gov G0/G1 arrest is regulated by D-type cyclins, CDK4/6, and the retinoblastoma protein (Rb). nih.gov While the specific mechanisms by which this compound influences G0/G1 arrest are less extensively documented than its effects on G2/M, the involvement of cell cycle regulators is a common theme in its antiproliferative activity. nih.govglpbio.com
Research indicates that this compound's effects on cell cycle progression may also involve the modulation of the Raf/MEK/ERK signaling pathway and Akt phosphorylation, which are important for cell growth and survival. researchgate.net
Data Table: Effects of this compound on Cell Cycle Regulators
| Cell Line | Observed Effect on Cell Cycle | Associated Protein Modulation | Source |
| HepG2 | G2/M arrest, Apoptosis | Decreased cdc2 and Cyclin B expression | researchgate.net |
| HT-29 | G2/M phase arrest, Apoptosis | Increase in caspase-8, caspase-3, and PARP | researchgate.net |
| MCF-7 | G2/M cell cycle arrest | Mediating cyclin-B1 and CDK1 and its phosphorylation; Inhibition of Akt activation | researchgate.net |
Mechanisms of Anti-angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govmdpi.comnih.gov this compound has been investigated for its potential anti-angiogenic properties. nih.govscispace.com
While direct detailed mechanisms of this compound's anti-angiogenic effects are still being elucidated, research on related compounds and the general mechanisms of anti-angiogenic therapies provide context. Anti-angiogenic strategies often target pathways involving Vascular Endothelial Growth Factor (VEGF) and its receptors, which are key drivers of angiogenesis. nih.govmdpi.com However, tumors can develop resistance through redundant angiogenic pathways involving factors like FGF, PDGF, and others. mdpi.comnih.gov
One study exploring the effects of this compound on acute myeloid leukemia (AML) cells suggested that this compound might affect AML-related angiogenesis by regulating the bone marrow microenvironment, although the specific mechanism required further exploration. nih.gov
Research on other natural compounds with anti-angiogenic activity, such as triterpenes from Centella asiatica, has shown that they can inhibit VEGF-induced proliferation, migration, and tube formation in endothelial cells by targeting pathways like STAT3, SRC, MAPK1, and PI3K-Akt. mdpi.com Given that this compound is also a triterpenoid (B12794562), it is plausible that it may exert anti-angiogenic effects through similar or related mechanisms involving the modulation of signaling pathways crucial for endothelial cell function. mdpi.com
Mechanistic Insights into Anti-inflammatory and Immunomodulatory Effects
This compound, as a component of Cimicifuga extracts, has been reported to exhibit anti-inflammatory and immunomodulatory activities. chemfaces.combiocrick.comresearchgate.net Inflammation is a complex process involving the release of pro-inflammatory mediators and the modulation of immune cell responses. japsonline.commdpi.com
Suppression of Pro-inflammatory Mediators
Inflammation is characterized by the production of various pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS which produce PGE2 and nitric oxide (NO), respectively. nih.govnih.gov
While specific studies detailing this compound's direct impact on individual pro-inflammatory mediators are limited in the provided search results, the known anti-inflammatory properties of Cimicifuga extracts suggest that this compound likely contributes to these effects. chemfaces.combiocrick.comresearchgate.net Studies on other anti-inflammatory compounds highlight mechanisms such as the suppression of NF-κB activation, which is a key transcription factor regulating the expression of many pro-inflammatory genes. japsonline.comnih.govnih.gov Modulation of pathways like p38 MAPK has also been shown to attenuate the production of pro-inflammatory mediators. nih.gov
An older reference mentions the antitumor-promoting effects of this compound, which can be linked to the suppression of tumor necrosis factor-alpha (TNF-α). cmdm.tw TNF-α is a major pro-inflammatory cytokine. nih.gov
Modulation of Immune Cell Responses
The immune system involves a complex interplay of various cell types, including monocytes/macrophages and lymphocytes, which play crucial roles in inflammatory and immune responses. japsonline.commdpi.comnih.gov Immunomodulation involves influencing the activity and function of these cells to restore homeostasis or enhance the immune response against diseases like cancer. mdpi.comnih.gov
Research on Cimicifuga extracts, containing this compound, has indicated immunomodulatory activity. chemfaces.combiocrick.comresearchgate.net While direct studies on how this compound specifically modulates immune cell responses are not detailed in the provided results, the general mechanisms of immunomodulation involve targeting immune receptors, enzymes, and signaling pathways within immune cells. mdpi.com This can lead to the suppression of excessive immune responses in inflammatory conditions or the enhancement of anti-tumor immunity. nih.gov
One study mentioned the immune modulation activity of a this compound-type triterpenoid in the context of multiple myeloma cells. researcher.life This suggests a potential role for this compound in influencing immune cells within the tumor microenvironment. mdpi.comresearcher.life
Analytical Methodologies for Cimigenol Research
Extraction and Pre-purification Techniques from Complex Plant Matrices
The initial step in cimigenol research involves its extraction from intricate plant materials, such as the rhizomes of Actaea species. koreascience.kr A common approach begins with the use of accelerated solvent extraction (ASE) for both defatting and extracting the desired compounds from the plant's sub-aerial parts. thieme-connect.comresearchgate.netthieme-connect.comnih.gov This method is valued for its efficiency and speed in obtaining a crude extract enriched with triterpenes. researchgate.netthieme-connect.comnih.gov
Following extraction, pre-purification steps are employed to simplify the complex mixture. Size exclusion chromatography, often utilizing Sephadex LH-20, is a frequently used technique. thieme-connect.comresearchgate.netthieme-connect.comnih.gov This method effectively separates this compound and other triterpenoids from compounds of different molecular sizes, resulting in highly enriched fractions. thieme-connect.com For instance, a study on Actaea racemosa used this technique to separate actein (B190517) and 23-epi-26-deoxyactein (B1259016) from a more complex fraction containing this compound and other derivatives. thieme-connect.comresearchgate.netthieme-connect.comnih.gov
Further purification can be achieved through high-speed counter-current chromatography (HSCCC), a technique well-suited for the separation of saponins. thieme-connect.comresearchgate.netthieme-connect.comnih.gov HSCCC, often coupled with an evaporative light scattering detector (ELSD), allows for the isolation of pure compounds. thieme-connect.combotanicalauthentication.org An optimized two-phase solvent system, such as one composed of n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water, has been successfully used to isolate this compound with high purity (98.4%). thieme-connect.comresearchgate.netthieme-connect.comnih.gov
Advanced Chromatographic Separation Techniques
Once a pre-purified extract is obtained, advanced chromatographic techniques are essential for the detailed analysis and quantification of this compound and its related compounds.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.govresearchgate.net Methods have been developed that allow for the baseline chromatographic separation of numerous compounds found in black cohosh, including this compound derivatives. researchgate.net These methods often utilize a C-18 column with a mobile phase typically consisting of a water-acetonitrile gradient. researchgate.net To overcome the low UV sensitivity of triterpenoids, an evaporative light scattering detector (ELSD) is often used in conjunction with a photodiode array (PDA) detector. nih.govresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, offers significant advantages in terms of speed, resolution, and sensitivity. gmpinsiders.com UPLC systems utilize columns with smaller particle sizes (sub-2 µm), which leads to more efficient separations and shorter analysis times. A UPLC-ELSD method has been developed for the rapid analysis of major triterpenoids in Actaea racemosa, achieving separation within 5.5 minutes. thieme-connect.com This high-throughput capability is particularly valuable for the quality control of botanical and dietary supplements. thieme-connect.combiocrick.com Transferring established HPLC methods to UPLC technology is a common practice to enhance efficiency in pharmaceutical analysis. lcms.cz
Reversed-Phase Liquid Chromatography (RRLC) for Triterpenoid (B12794562) Analysis
Reversed-Phase Liquid Chromatography (RRLC) is a powerful and widely used technique for the analysis of triterpenoids like this compound. biocrick.commdpi.com This method typically employs a nonpolar stationary phase (such as C18) and a polar mobile phase. mdpi.com For the quantitative analysis of cycloartane (B1207475) glycosides and the aglycone this compound in black cohosh, a fast and reproducible RRLC-ELSD method has been established. biocrick.com This method can separate numerous triterpenes in a short time frame, often using a gradient elution system of water, acetonitrile, and methanol (B129727). biocrick.com The robustness of RRLC makes it a standard for quality control in the pharmaceutical industry. mdpi.comamericanpharmaceuticalreview.com The use of water as a mobile phase in some reversed-phase applications offers environmental benefits. nih.gov
Spectroscopic and Spectrometric Characterization Methods
Following isolation and purification, the definitive identification and structural elucidation of this compound rely on a combination of sophisticated spectroscopic and spectrometric techniques.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. koreascience.kr Techniques such as electrospray ionization (ESI-MS) are commonly used to determine the molecular formula of these compounds. koreascience.kr For instance, the molecular formula of this compound 3-O-β-D-xylopyranoside was determined as C35H56O9 based on its ESI-MS data. koreascience.kr
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for analyzing complex mixtures and identifying individual components. nih.govmdpi.com LC-MS methods, often using atmospheric pressure chemical ionization (APCI), have been developed for the comprehensive analysis of triterpene glycosides in Cimicifuga species. nih.govmdpi.com The use of tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the parent ions. botanicalauthentication.org While highly effective, the routine application of LC-MS in some industrial settings can be limited by cost and the need for specialized expertise. nih.govwaters.comwaters.com However, more accessible mass detectors are becoming available, facilitating wider use. waters.comwaters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural assignment of complex organic molecules like this compound. koreascience.krbeilstein-journals.orgresearchgate.net Both ¹H NMR and ¹³C NMR are employed to elucidate the complete chemical structure. beilstein-journals.orgiucr.org
The ¹H NMR spectrum of this compound derivatives reveals characteristic signals, such as those for the cyclopropane (B1198618) methylene (B1212753) protons and multiple methyl groups. beilstein-journals.org The ¹³C NMR spectrum, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides information on all carbon atoms in the molecule, including characteristic signals for ketalic quaternary carbons and oxygen-bearing methines. beilstein-journals.org
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity within the molecule. For example, HMBC can show the correlation between the anomeric proton of a sugar moiety and the carbon atom of the aglycone to which it is attached, confirming the glycosylation site. koreascience.kr In-depth NMR analysis, sometimes supported by theoretical calculations, allows for the unambiguous elucidation of the complex three-dimensional structure and stereochemistry of this compound and its glycosides. beilstein-journals.orgresearchgate.net
Evaporative Light Scattering Detection (ELSD) for Low UV-Absorbing Compounds
Evaporative Light Scattering Detection (ELSD) is a powerful analytical technique used in conjunction with High-Performance Liquid Chromatography (HPLC) for the detection of compounds that exhibit little to no ultraviolet (UV) absorbance. labmanager.comwikipedia.org This makes it particularly well-suited for the analysis of this compound and its glycosides, which are triterpenoids lacking significant chromophores necessary for UV detection. wikipedia.orgnih.gov
The principle of ELSD involves three main stages: nebulization, evaporation, and detection. labmanager.comlcms.cz First, the eluent from the HPLC column is mixed with an inert gas and nebulized into a fine aerosol of droplets. wikipedia.org These droplets then pass through a heated drift tube where the mobile phase is evaporated, leaving behind a fine mist of non-volatile analyte particles. wikipedia.org Finally, this stream of particles enters a detection cell where it is intersected by a light beam, typically from a laser. labmanager.com The scattered light is measured by a photodiode or photomultiplier tube, and the resulting signal is proportional to the mass of the analyte. wikipedia.org
The use of ELSD offers several advantages for the analysis of this compound and related compounds. It provides a more universal response for non-volatile and semi-volatile analytes compared to UV detection, and it is compatible with gradient elution methods, which are often necessary for separating complex mixtures of triterpenoids. labmanager.comwikipedia.org Research has demonstrated the successful application of HPLC-ELSD for the qualitative and quantitative analysis of this compound and its derivatives in plant extracts and dietary supplements. nih.govbiocrick.com For instance, a rapid and reproducible RRLC-ELSD (Rapid Resolution Liquid Chromatography-ELSD) method was developed for the quantitative analysis of 17 cycloartane glycosides and the aglycone this compound in black cohosh. researchgate.net This method achieved separation of the 18 triterpenes within 16 minutes. researchgate.net
Bioassay-Guided Fractionation and Isolation Strategies
Bioassay-guided fractionation is a pivotal strategy in natural product chemistry for the identification and isolation of biologically active compounds from complex mixtures, such as plant extracts. This approach systematically directs the separation process by using a biological assay to track the activity of interest through successive rounds of fractionation.
The process begins with a crude extract that has demonstrated a desired biological effect. This extract is then separated into a series of simpler fractions using chromatographic techniques. Each fraction is subsequently tested using the bioassay. The most active fraction is then selected for further separation, and this iterative process of separation and bioassaying is repeated until a pure, active compound is isolated. nih.gov
In the context of this compound research, bioassay-guided fractionation has been instrumental in its isolation from various plant sources, notably from the genus Cimicifuga. biocrick.comnih.gov For example, researchers aiming to identify antitumor components from the rhizomes of Cimicifuga yunnanensis utilized bioassay-guided fractionation techniques. nih.gov This led to the isolation of twelve cycloartane triterpenes, including this compound, which was identified as one of the compounds with significant inhibitory activities against breast cancer cells. biocrick.comnih.gov Similarly, this strategy was employed to isolate compounds from Actaea racemosa (black cohosh) with activity related to the modulation of gamma-secretase for potential Alzheimer's disease treatment. nih.gov While this compound itself was found to be inactive in this particular assay, the process demonstrates the utility of this method in screening and isolating specific compounds from a complex extract. nih.gov Another study focused on identifying constituents of Cimicifuga species with activity on GABA receptors also employed bioactivity-guided isolation, leading to the isolation of several cycloartane glycosides. biocrick.com
The specific bioassays used can vary widely depending on the therapeutic target. For instance, cytotoxicity assays against various cancer cell lines are commonly used to guide the fractionation of extracts with potential anticancer activity. biocrick.comphytopurify.com
Quantitative Analysis and Standardization of this compound Content in Research Samples
The accurate quantification and standardization of this compound in research samples, such as plant materials and dietary supplements, are crucial for ensuring consistent quality and for correlating chemical composition with biological activity. Due to the lack of a strong UV chromophore in the this compound structure, analytical methods other than UV-based detection are often preferred for its quantitative analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) is a widely used and validated method for the quantitative analysis of this compound and its glycosides. nih.govresearchgate.net A rapid resolution liquid chromatography (RRLC)-ELSD method has been developed for the simultaneous quantification of 17 cycloartane glycosides and the aglycone this compound in black cohosh rhizomes and dietary supplements. researchgate.net This method demonstrated good accuracy, with recovery rates ranging from 96.79% to 102.86%, and high precision. biocrick.com The limit of detection (LOD) and limit of quantification (LOQ) for the analytes were in the range of 2.50–3.75 µg/mL and 7.50–10.00 µg/mL, respectively. researchgate.net
In addition to ELSD, mass spectrometry (MS) is also a powerful tool for the quantitative analysis of this compound. An RRLC-qTOF-MS (quadrupole time-of-flight mass spectrometry) method has been utilized for peak purity analysis and assignment in conjunction with ELSD. researchgate.net Furthermore, a liquid chromatography-mass spectrometry (LC-MS) method was developed for the pharmacokinetic study of five triterpenoids, including a this compound xyloside, in rat plasma. This method showed good linearity and a lower limit of quantification (LLOQ) of 0.5 ng/ml for all analytes. biocrick.com
Standardization of this compound content is essential for the quality control of botanical preparations. For instance, HPLC-based fingerprinting methods using a combination of detectors, including photodiode array (PDA), MS, and ELSD, have been developed to identify and differentiate various Cimicifuga species. nih.govnih.gov These methods can help to ensure the correct botanical origin and the consistency of the chemical profile of the raw materials and finished products. nih.gov
Table of Analytical Parameters for this compound Quantification
| Parameter | Value | Reference |
| Analytical Method | RRLC-ELSD | researchgate.net |
| Accuracy (Recovery Rate) | 96.79% - 102.86% | biocrick.com |
| Precision (Intra-day Variation) | < 5.98% | researchgate.net |
| Precision (Inter-day Variation) | < 3.74% | researchgate.net |
| Limit of Detection (LOD) | 2.50 - 3.75 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | 7.50 - 10.00 µg/mL | researchgate.net |
| Calibration Curve Range | 5 - 1000 µg/mL | researchgate.net |
| LLOQ in Rat Plasma (LC-MS) | 0.5 ng/mL | biocrick.com |
Advanced Research Perspectives and Future Directions
Application of Systems Biology and Network Pharmacology to Cimigenol Research
Systems biology and network pharmacology represent a paradigm shift in drug discovery, moving from a single-target approach to a more holistic, network-based understanding of drug action. medwinpublishers.comnih.gov This is particularly relevant for natural products like this compound, which often exhibit polypharmacological effects, modulating multiple targets simultaneously. nih.gov
Network pharmacology integrates computational and systems biology to analyze the complex interactions between bioactive compounds, their molecular targets, and disease pathways. medwinpublishers.comresearchgate.net This approach can create comprehensive interaction networks to visualize and predict how this compound affects biological systems. medwinpublishers.com For instance, network analysis can help identify key protein targets of this compound and understand its mechanism of action in complex diseases like cancer. mdpi.com A recent study utilized network pharmacology and molecular docking to identify this compound as a potential inhibitor of DEFB1, a protein implicated in alopecia areata, highlighting the power of these in-silico approaches in generating new therapeutic hypotheses. nih.gov The integration of these emerging technologies is considered indispensable for the future of research into the medicinal compounds derived from Cimicifuga, including this compound. researchgate.nettiprpress.com
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a deeper understanding of this compound's biological effects, researchers are increasingly turning to "omics" technologies. These include genomics, transcriptomics, proteomics, and metabolomics, which allow for the large-scale study of genes, RNA transcripts, proteins, and metabolites, respectively. researchgate.net
The application of these omics platforms can reveal the differential effects of phytometabolites like this compound on various cellular processes. researchgate.net For example, gene expression profiling can identify which genes are turned on or off in response to this compound treatment, providing clues about its mechanism of action. Proteomics can identify the specific proteins that this compound interacts with, while metabolomics can reveal changes in the cellular metabolic profile. A multi-omics approach, combined with network pharmacology and cell experiments, recently identified key proteins and potential drug candidates for alopecia areata, with this compound emerging as a promising therapeutic agent. researchgate.net The integration of these powerful technologies will be crucial for a comprehensive understanding of this compound's bioactivities. researchgate.netalljournals.cn
Exploration of Novel Biological Activities and Targets beyond Current Knowledge
While this compound has been primarily investigated for its cytotoxic and anti-inflammatory effects, ongoing research seeks to uncover novel biological activities and molecular targets. biocrick.com The broad range of biological activities already observed for cycloartane (B1207475) triterpenoids, such as antiviral, anti-osteoporosis, and neuroprotective effects, suggests that this compound's therapeutic potential may be wider than currently known. biocrick.com
Recent studies have demonstrated the potential of this compound and its derivatives in new therapeutic areas. For instance, it has shown significant cytotoxic activity against various cancer cell lines, including human colon cancer, hepatocellular carcinoma, and lung cancer cells. biocrick.com Other research has pointed to its potential in managing breast cancer and multiple myeloma. mdpi.commdpi.com Furthermore, a 2025 study identified this compound as a potential treatment for alopecia areata through its interaction with the DEFB1 protein. nih.govresearchgate.net The exploration of its effects on different biological pathways and targets will continue to be an active area of research.
Rational Design and Synthesis of Optimized this compound Derivatives for Targeted Biological Actions
To enhance the therapeutic potential and overcome limitations of the natural product, researchers are focusing on the rational design and synthesis of optimized this compound derivatives. researchgate.net This involves modifying the core structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. ontosight.ainih.gov
Structure-activity relationship (SAR) studies are crucial in this process. By comparing the biological activities of various naturally occurring and synthetic derivatives, researchers can identify which chemical modifications lead to improved effects. mdpi.com For example, studies on this compound derivatives have investigated the impact of different sugar moieties and substitutions at various positions on their cytotoxic activity. mdpi.combeilstein-journals.org One study found that the addition of a methyl group at the C-25 position increased the cytotoxic effect of a this compound glycoside. grafiati.com This knowledge can then be used to guide the synthesis of novel compounds with tailored biological actions.
Sustainable Production and Biotransformation Strategies for this compound and its Analogues
As the therapeutic potential of this compound and its derivatives becomes more apparent, the need for sustainable production methods becomes critical. Over-harvesting of the source plants is a significant concern. Therefore, researchers are exploring alternative strategies for producing these valuable compounds.
Biotransformation, which uses microorganisms or enzymes to carry out specific chemical modifications, is a promising approach. grafiati.com Endophytic fungi, which live within plant tissues, are particularly interesting as they can perform complex modifications with high stereospecificity. grafiati.com Studies have shown that endophytic fungi can be used to create novel metabolites of cycloartane-type triterpenoids with enhanced biological activities, such as improved telomerase activation. grafiati.com These biotechnological approaches not only provide a sustainable source of this compound and its analogues but also offer a way to generate novel derivatives with potentially improved therapeutic properties.
Q & A
Q. What experimental methodologies are recommended for characterizing the structural properties of cimigenol?
this compound’s structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and -NMR, combined with heteronuclear correlation techniques like HMBC. For example, axial/equatorial proton configurations in its arabinose moiety can be confirmed via coupling constants and HMBC correlations between anomeric protons and methyl carbons . Advanced mass spectrometry (HR-ESI-MS) is critical for molecular formula determination. Researchers should cross-validate findings with existing literature on related triterpenoids from Cimicifuga species to ensure consistency .
Q. How can researchers optimize in vitro models to study this compound’s anti-leukemic effects?
Use AML (acute myeloid leukemia) cell lines (e.g., THP-1 or MV4-11) to model CXCR4/SDF-1α pathway inhibition. Include controls for cytotoxicity (e.g., MTT assays) and validate pathway-specific markers via Western blotting. Ensure replicates (n ≥ 3) and standardized culture conditions (e.g., hypoxia if mimicking bone marrow niches) . Reference protocols from pharmacological studies on triterpenoids to minimize variability .
Q. What are the critical purity criteria for this compound in experimental studies?
Purity ≥95% (verified via HPLC with UV/ELSD detection) is essential. Characterize impurities using LC-MS and compare retention times with authentic standards. For novel derivatives, provide -NMR, -NMR, and elemental analysis data. Document storage conditions (e.g., −20°C in anhydrous DMSO) to prevent degradation .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy of this compound be resolved?
Discrepancies often arise from bioavailability limitations. To address this:
- Perform pharmacokinetic studies (e.g., plasma concentration-time curves) to assess absorption/metabolism .
- Use orthotopic AML mouse models to mimic human pathophysiology more accurately.
- Apply statistical tools (e.g., Bland-Altman plots) to quantify bias between models . Cross-reference findings with multi-omics data (e.g., transcriptomics of treated vs. untreated tumors) to identify compensatory pathways .
Q. What strategies are effective for isolating this compound from complex botanical matrices?
Combine column chromatography (silica gel, Sephadex LH-20) with preparative HPLC. Solvent systems like CHCl-MeOH-HO (8:2:0.1) can enhance resolution. For scale-up, consider countercurrent chromatography (CCC) to preserve stereochemical integrity. Validate each step with TLC and spectroscopic methods .
Q. How should researchers design studies to investigate this compound’s synergistic effects with other anti-cancer agents?
Use combinatorial dose-response matrices (e.g., Chou-Talalay method) to calculate synergy scores (CI <1). Prioritize agents targeting complementary pathways (e.g., BCL-2 inhibitors if this compound modulates CXCR4). Include isobolograms and mechanistic validation (e.g., apoptosis assays via flow cytometry) .
Q. What analytical approaches are recommended for resolving conflicting reports on this compound’s primary molecular targets?
Employ CRISPR-Cas9 knockout models to validate target specificity (e.g., CXCR4 vs. alternative receptors). Use surface plasmon resonance (SPR) to measure binding affinity directly. Integrate molecular docking simulations (AutoDock Vina) with mutagenesis studies to identify critical interaction residues .
Methodological Guidance for Data Interpretation
Q. How can researchers address batch-to-batch variability in this compound isolates?
Q. What frameworks are suitable for prioritizing conflicting hypotheses about this compound’s mechanism of action?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank hypotheses. Use pathway enrichment analysis (e.g., DAVID, KEGG) to identify overrepresented biological processes in omics datasets. Validate top candidates with siRNA knockdown or pharmacological inhibitors .
Q. How should dose-response relationships be quantified in this compound studies to ensure reproducibility?
- Use nonlinear regression models (e.g., Hill equation) to calculate EC/IC.
- Include ≥6 concentration points spanning 3 log units.
- Report confidence intervals and goodness-of-fit metrics (R) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
